1-苄基-1-甲基脲

货号 B2617579

CAS 编号:

73355-62-1

分子量: 164.208

InChI 键: KDLKRQZILLTMDF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

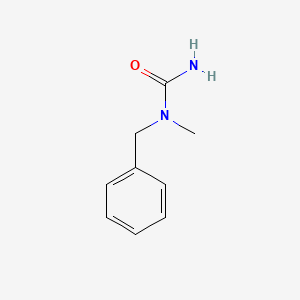

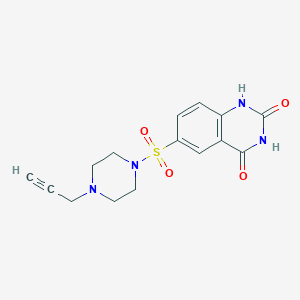

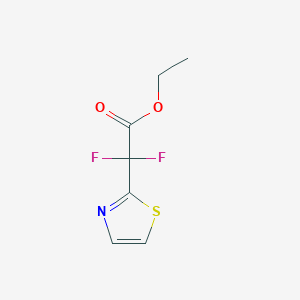

1-Benzyl-1-methylurea is a specialty product used in proteomics research . It has a molecular formula of C9H12N2O and a molecular weight of 164.2 .

Synthesis Analysis

A method for the synthesis of N-substituted ureas, which could potentially include 1-Benzyl-1-methylurea, involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method was found to be suitable for gram-scale synthesis of molecules having commercial applications .Molecular Structure Analysis

The molecular structure of 1-Benzyl-1-methylurea is represented by the formula C9H12N2O . The average mass is 164.204 Da and the monoisotopic mass is 164.094955 Da .Chemical Reactions Analysis

The synthesis of N-substituted ureas, including 1-Benzyl-1-methylurea, involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .科学研究应用

化学反应和合成:

- Butler 和 Leitch (1980) 研究了脲、1-甲基脲和 1,3-二甲基脲与苯甲酰在酸性溶液中的反应,提供了对脲化学及其衍生物的机理方面的见解 (Butler & Leitch, 1980).

生物活性与治疗潜力:

- Meenongwa 等人 (2015) 探讨了源自氨基甲基-O-甲基脲的铜(II)配合物的 DNA 相互作用和生物学特性,重点介绍了它们对某些癌细胞系的抗菌特性和细胞毒性 (Meenongwa et al., 2015).

材料科学与工程中的应用:

- Torres 等人 (2014) 研究了衍生物(如 1,3-二苄基硫脲)作为钢中腐蚀抑制剂的行为,提供了对其有效性和潜在工业应用的见解 (Torres et al., 2014).

- Ashfaq 等人 (2021) 合成了不对称酰硫脲衍生物并评估了它们的第三阶非线性光学性质,表明它们在非线性光学应用中的潜在用途 (Ashfaq et al., 2021).

药理学和毒理学研究:

- Sternson 和 Gammans (1975) 对大鼠中芳香族羟胺(包括 1-羟基-1-苯基-3-甲基脲)的重排进行了研究,有助于理解肝异构酶催化的重排 (Sternson & Gammans, 1975).

物理和化学性质分析:

- Ferloni 和 Gatta (1995) 测量了 N-甲基脲和其他脲衍生物的热容,为热力学分析和材料科学应用提供了有价值的数据 (Ferloni & Gatta, 1995).

分子结构和光谱研究:

- Lestard 等人 (2015) 使用各种光谱技术表征了 1-苄基-3-呋喃甲酰-1-苯基硫脲,提供了对其分子结构和稳定性的见解 (Lestard et al., 2015).

属性

IUPAC Name |

1-benzyl-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLKRQZILLTMDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1-methylurea | |

Synthesis routes and methods

Procedure details

To N-methylbenzylamine (12.1 g, 0.1 mol) was added urea (6.0 g, 0.1 mol). After stirred at 118° C. for 4 h, the mixture was cooled to room temperature. The solidified mixture was ground to a powder, washed with n-hexane and recrystallized with ethyl acetate to afford N-methyl-N-benzylurea (12.3 g, 75% yield): mp 125°-129° C.

Yield

75%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2617502.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2617510.png)

![1-(6-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2617519.png)